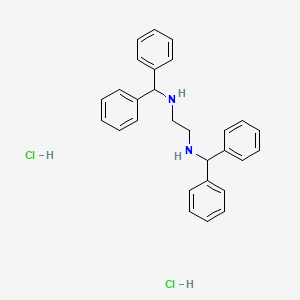

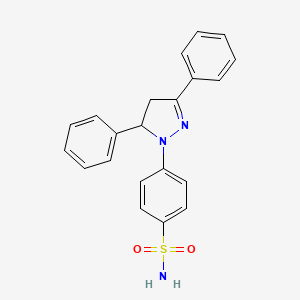

4-(3,5-二苯基-4,5-二氢-1H-吡唑-1-基)苯磺酰胺

描述

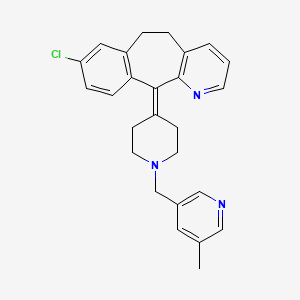

“4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide” is a pyrazoline derivative . Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities . They are heterocyclic chemical compounds with a natural or synthetic origin .

科学研究应用

Summary of the Application

This study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins (young fish) in association with behavioral parameters and swimming potential .

Methods of Application or Experimental Procedures

The compound was synthesized and applied to rainbow trout alevins. The effects on AchE activity and MDA level in the brain of the alevins were then measured .

Results or Outcomes

The study found that the compound had significant effects on the AchE activity and MDA level in the brain of the alevins .

2. Structural, Spectroscopic, Electronic and Chemical Reactivity Studies

Summary of the Application

This study involved the synthesis of a pyrazoline derivative using a rapid and recyclable reaction media, polyethylene glycol-400 (PEG-400), and a catalytic amount of acetic acid .

Methods of Application or Experimental Procedures

The compound was synthesized using PEG-400 and acetic acid. The structural parameters like bond lengths, bond angle, and dihedral angles were obtained from the optimized molecular geometry .

Results or Outcomes

The study found that the molecule has a non-planar structure and possesses C1 point group symmetry. The infrared vibrational spectral bands assignments were made by correlating experimental findings with the computed data .

3. Fluorescent Properties and Metal Ion Detection

Summary of the Application

This study involved the synthesis of a pyrazoline derivative using vitamin B1 as a catalyst. The synthesized compound showed different fluorescence colors in different solvents when an electron-withdrawing group was attached to acetophenone .

Methods of Application or Experimental Procedures

The compound was synthesized using vitamin B1 as a catalyst. The fluorescence properties of the compound were then studied in different solvents .

Results or Outcomes

The compound showed excellent selectivity for Ag+ detection. It also showed different fluorescence colors in different solvents when an electron-withdrawing group was attached to acetophenone .

4. Potential Tubulin Polymerization Inhibitors and Anticancer Agents

Summary of the Application

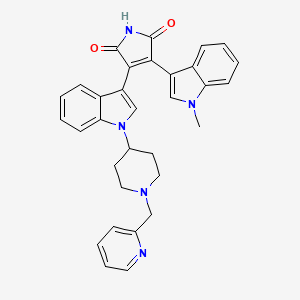

A series of novel compounds containing 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons were designed, synthesized, and biologically evaluated as potential tubulin polymerization inhibitors and anticancer agents .

Methods of Application or Experimental Procedures

The compounds were synthesized and their potential as tubulin polymerization inhibitors and anticancer agents were evaluated .

Results or Outcomes

The synthesized compounds showed potential as tubulin polymerization inhibitors and anticancer agents .

5. Biological Activities on Various Organisms

Summary of the Application

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Methods of Application or Experimental Procedures

The compound was synthesized and its biological activities were tested on various organisms .

Results or Outcomes

Several reports anticipated their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

6. Fluorescent Whitening Agents

Summary of the Application

Triarylpyrazoline compounds have been used as fluorescent whitening agents .

Methods of Application or Experimental Procedures

The compound was synthesized and its fluorescence properties were studied in different solvents .

Results or Outcomes

The compound showed excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance .

属性

IUPAC Name |

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c22-27(25,26)19-13-11-18(12-14-19)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPCVEVPKHRJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

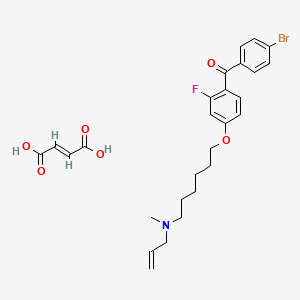

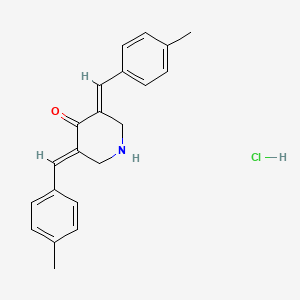

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662898.png)